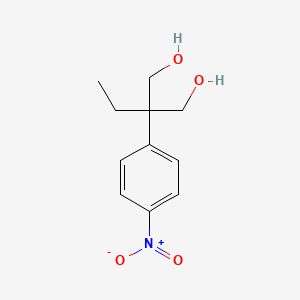
2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the second position and a 3-chloropropyl group at the third position on the naphthalene-1,4-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3-chloropropyl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3-chloropropylamine under controlled conditions. The reaction is carried out in an anhydrous environment, often using anhydrous methanol as the solvent. The reaction mixture is stirred at low temperatures (0°C) to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of functionalized naphthoquinone derivatives .
Applications De Recherche Scientifique
2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential antifungal and antibacterial properties.
Medicine: Investigated for its anticancer activity and potential use in drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties
Mécanisme D'action
The mechanism of action of 2-chloro-3-(3-chloropropyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. It may also interfere with enzymatic activities by forming covalent bonds with nucleophilic sites on enzymes. These interactions can result in the inhibition of cell growth and proliferation, making it a potential candidate for antifungal and anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but with an isopentylamino group instead of a 3-chloropropyl group.
2,3-Dichloro-1,4-naphthoquinone: Lacks the 3-chloropropyl group but has two chloro groups on the naphthoquinone core
Uniqueness
2-Chloro-3-(3-chloropropyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and 3-chloropropyl groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
31478-94-1 |
|---|---|
Formule moléculaire |
C13H10Cl2O2 |
Poids moléculaire |
269.12 g/mol |
Nom IUPAC |
2-chloro-3-(3-chloropropyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C13H10Cl2O2/c14-7-3-6-10-11(15)13(17)9-5-2-1-4-8(9)12(10)16/h1-2,4-5H,3,6-7H2 |
Clé InChI |
LWBHCXGQHWWFIS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)

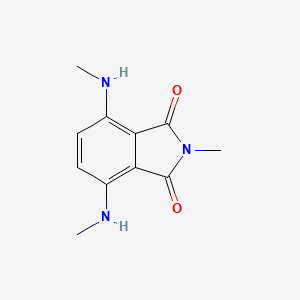
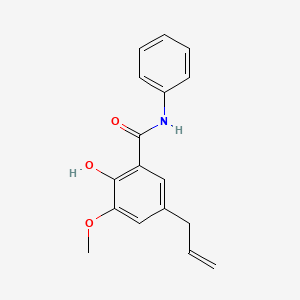
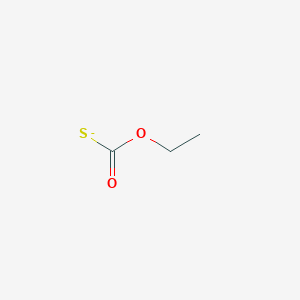
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)


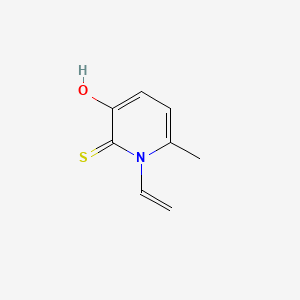
![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
